molecular formula C12H14FN3O B13900613 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Cat. No.: B13900613
M. Wt: 235.26 g/mol
InChI Key: WPNVXIAZXPEDOD-UHFFFAOYSA-N
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Description

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is a chemical compound with the molecular formula C12H14FN3O It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and an indazole moiety

Preparation Methods

The synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine involves several steps, typically starting with the preparation of the indazole core. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine can be compared with other similar compounds, such as:

    5-Fluoroindazole: Similar in structure but lacks the tetrahydropyran ring.

    1-Tetrahydropyran-2-yl-indazole: Similar but does not contain the fluorine atom.

    6-Aminoindazole: Lacks both the fluorine atom and the tetrahydropyran ring.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

5-fluoro-1-(oxan-2-yl)indazol-6-amine

InChI

InChI=1S/C12H14FN3O/c13-9-5-8-7-15-16(11(8)6-10(9)14)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2

InChI Key

WPNVXIAZXPEDOD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)N

Origin of Product

United States

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